2-Methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine
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Description
2-Methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C17H18F3N3O4S and its molecular weight is 417.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Mode of Action
Compounds with a trifluoromethoxy unit have been shown to decrease the homo and lumo energy levels of certain polymers , which could potentially affect their interaction with targets.
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might play a role in carbon–carbon bond formation in biochemical pathways.
Result of Action
The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of certain polymers has been shown to change their color from reduced to oxidized states .
Action Environment
The stability of similar compounds has been attributed to their relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Properties
IUPAC Name |
2-methyl-4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4S/c1-12-21-9-6-16(22-12)26-13-7-10-23(11-8-13)28(24,25)15-4-2-14(3-5-15)27-17(18,19)20/h2-6,9,13H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBILMUABICROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.